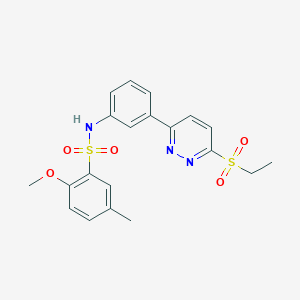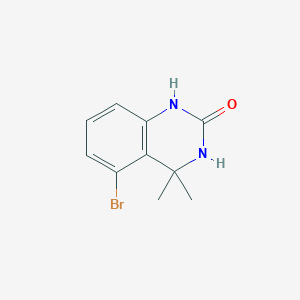
N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-D-glutamic-acid-gamma-di-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-D-glutamic-acid-gamma-di-t-butyl ester” is a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . The “Benzyloxycarbonyl” (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The “di-t-butyl ester” group is another common protecting group used for carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the carboxylic acid groups of glutamic acid with the appropriate protecting groups . The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of glutamic acid, with additional modifications for the protecting groups . The exact structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal of the protecting groups, possibly as part of a larger peptide synthesis . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the properties of glutamic acid and the protecting groups . For example, the compound would likely be solid at room temperature, and its solubility would depend on the specific protecting groups used .Mécanisme D'action
Z-Glu(OBu)-OH acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site on the receptor. This prevents the binding of endogenous glutamate and thereby inhibits the activation of the receptor. The inhibition of NMDA receptor activity by Z-Glu(OBu)-OH has been shown to have both acute and long-term effects on synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
Z-Glu(OBu)-OH has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on NMDA receptor activity, it has been shown to modulate the activity of other ion channels, such as the voltage-gated calcium channel and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell death. In animal studies, Z-Glu(OBu)-OH has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Z-Glu(OBu)-OH in lab experiments is its selectivity for the NMDA receptor subtype. This allows for the specific study of NMDA receptor function without affecting other glutamate receptor subtypes. However, one limitation of using Z-Glu(OBu)-OH is its relatively low potency, which requires high concentrations to achieve significant inhibition of NMDA receptor activity. Additionally, Z-Glu(OBu)-OH is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for research on Z-Glu(OBu)-OH. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Z-Glu(OBu)-OH. Another area of research is the investigation of the potential therapeutic applications of Z-Glu(OBu)-OH and related compounds in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of Z-Glu(OBu)-OH.
Méthodes De Synthèse
Z-Glu(OBu)-OH is synthesized by the reaction of benzyloxycarbonyl chloride with glutamic acid in the presence of a base such as triethylamine. The resulting product is then reacted with tert-butyl bromoacetate to form the di-t-butyl ester of Z-Glu(OBu)-OH. The final product is obtained by deprotecting the benzyloxycarbonyl group using hydrogen chloride in methanol.
Applications De Recherche Scientifique
Z-Glu(OBu)-OH has been widely used in scientific research as a tool to study the function of glutamate receptors, which are important for synaptic transmission in the central nervous system. It has been shown to selectively inhibit the activity of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor subtype. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes, such as learning and memory, neurodegenerative diseases, and psychiatric disorders.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)

![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)



![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)